molecular formula C8H9NO B1624126 4-Methylbenzaldehyde oxime CAS No. 3717-15-5

4-Methylbenzaldehyde oxime

Cat. No.: B1624126
CAS No.: 3717-15-5
M. Wt: 135.16 g/mol
InChI Key: SRNDYVBEUZSFEZ-TWGQIWQCSA-N
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Description

Structural Context within the Aldoxime Class of Organic Compounds

Overview of E/Z Stereoisomerism and Configurational Stability

A significant structural feature of aldoximes, including 4-methylbenzaldehyde (B123495) oxime, is the potential for geometric isomerism around the carbon-nitrogen double bond. wikipedia.org This results in two stereoisomeric forms, designated as E and Z. wikipedia.org In the context of aldoximes, the E isomer has the hydroxyl group (-OH) on the opposite side of the double bond from the hydrogen atom, while the Z isomer has them on the same side. dalalinstitute.com An older, yet still encountered, terminology refers to these isomers as syn and anti, respectively. wikipedia.org

The two isomers of an aldoxime are distinct compounds with different physical properties and can often be separated using standard laboratory techniques. wikipedia.org For instance, the E and Z isomers of benzaldehyde (B42025) oxime, a closely related compound, have markedly different melting points. wikipedia.org The configurational stability of these isomers can be influenced by various factors, including solvent and the presence of acids or bases. While the interconversion barrier is generally high, isomerization can occur under certain conditions. organic-chemistry.orglscollege.ac.in For many aldoximes, the Z isomer has been found to be the more stable configuration. researchgate.net

Overview of Historical and Contemporary Research Significance

The study of oximes dates back to the 19th century, with the synthesis of hydroxylamine (B1172632) in 1865 and the subsequent preparation of aldoximes and ketoximes. nih.govresearchgate.net Historically, oximes have been important for their role in the identification and characterization of aldehydes and ketones, as they are typically crystalline solids with sharp melting points. britannica.com A pivotal reaction involving oximes is the Beckmann rearrangement, discovered by Ernst Otto Beckmann, which converts an oxime into a substituted amide. lscollege.ac.inmasterorganicchemistry.com This reaction has significant industrial applications, most notably in the synthesis of caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. noaa.govbritannica.com

In contemporary research, 4-methylbenzaldehyde oxime and other aldoximes continue to be valuable intermediates in organic synthesis. ontosight.ai They are utilized in the preparation of a diverse range of compounds, including:

Nitriles: Aldoximes can be dehydrated to form nitriles. wikipedia.orgbritannica.com

Amides: Through the Beckmann rearrangement, aldoximes can be converted to amides. masterorganicchemistry.comacs.org

Amines: Reduction of aldoximes yields primary amines. wikipedia.orgbyjus.com

Heterocyclic compounds: Aldoximes are precursors to nitrile oxides, which are key intermediates in the synthesis of heterocyclic compounds like isoxazoles and isoxazolines through [3+2] cycloaddition reactions. lucp.netmdpi.comcore.ac.uk

Furthermore, derivatives of this compound have been investigated for their potential biological activities. ontosight.ai Research has also explored the use of this compound in the synthesis of metal complexes and as a substrate in studies of reaction mechanisms. mdpi.comresearchgate.net

Foundational Understanding of Aldoxime Chemical Behavior

The chemical behavior of aldoximes is dictated by the C=N-OH functional group, which can participate in a variety of reactions. wikipedia.org Aldoximes exhibit weak acidic and basic properties. noaa.gov Key reactions include:

Hydrolysis: Heating with inorganic acids can hydrolyze oximes back to the corresponding aldehyde and hydroxylamine. wikipedia.orgnoaa.gov

Reduction: Aldoximes can be reduced to primary amines using various reducing agents. wikipedia.orgbyjus.com

Oxidation: Oxidation of aldoximes can lead to several products depending on the oxidizing agent and reaction conditions. For example, hypervalent iodine(III) reagents can oxidize aldoximes to generate nitrile oxides, parent aldehydes, or carboxylic acids. lucp.net

Rearrangement: The Beckmann rearrangement is a characteristic reaction of oximes, converting them to amides under acidic conditions. wikipedia.orgmasterorganicchemistry.com For aldoximes, this reaction can also lead to the formation of nitriles. masterorganicchemistry.com

Dehydration: Aldoximes can be dehydrated to yield the corresponding nitriles. britannica.com

The reactivity of substituted benzaldehyde oximes, such as this compound, is influenced by the electronic nature of the substituent on the aromatic ring. For instance, in competitive oxidation reactions using (diacetoxyiodo)benzene (B116549), this compound (with an electron-donating methyl group) was found to be more reactive than 4-nitrobenzaldehyde (B150856) oxime (with an electron-withdrawing nitro group). lucp.net

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₉NO nih.gov
Molecular Weight 135.16 g/mol nih.gov
Appearance Solid niscpr.res.in

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Peaks Source
IR (Chloroform) 3685, 3020, 2929, 2400, 1765, 1519 (-C=N), 1424, 1215, 740, 669 cm⁻¹ niscpr.res.in

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3717-15-5

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

(NZ)-N-[(4-methylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)6-9-10/h2-6,10H,1H3/b9-6-

InChI Key

SRNDYVBEUZSFEZ-TWGQIWQCSA-N

SMILES

CC1=CC=C(C=C1)C=NO

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\O

Canonical SMILES

CC1=CC=C(C=C1)C=NO

Pictograms

Acute Toxic

Origin of Product

United States

Synthetic Methodologies for 4 Methylbenzaldehyde Oxime

Conventional Synthetic Routes

Conventional methods for synthesizing 4-Methylbenzaldehyde (B123495) oxime are characterized by their reliability and well-documented procedures. These routes typically involve the direct reaction of the parent aldehyde with a hydroxylamine (B1172632) salt.

The most common and traditional method for preparing 4-Methylbenzaldehyde oxime is through the condensation reaction of 4-methylbenzaldehyde with a hydroxylamine salt, such as hydroxylamine hydrochloride. prepchem.comontosight.ai This nucleophilic addition-elimination reaction is a cornerstone of oxime synthesis.

The general process involves dissolving 4-methylbenzaldehyde in a suitable solvent, commonly ethanol, and then adding an aqueous solution of hydroxylamine hydrochloride. prepchem.com A base is subsequently introduced to neutralize the hydrochloride salt, liberating free hydroxylamine, which then reacts with the aldehyde. prepchem.comwikipedia.org Common bases used for this purpose include sodium hydroxide (B78521) and sodium acetate. prepchem.com The reaction mixture is often heated to facilitate the reaction, and upon completion, the product can be isolated through precipitation by adding water and subsequent purification steps like recrystallization. prepchem.com The reaction primarily yields the Z-isomer of the aldoxime. orientjchem.org

The efficiency and yield of the condensation reaction can be significantly influenced by optimizing various parameters, including the choice of solvent, base, and the use of catalysts. researchgate.net Research has shown that while the reaction proceeds in various solvents, the choice can impact reaction time and yield. For instance, using methanol (B129727) in the presence of potassium carbonate has been explored as an efficient solution-phase method. researchgate.net The selection of the base is also crucial, with studies comparing inorganic bases like sodium carbonate and potassium hydroxide to organic bases such as 4-dimethylaminopyridine (B28879) (DMAP). acs.org

Furthermore, the introduction of catalysts can enhance the reaction rate and allow for milder conditions. One reported method utilizes cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a mild and eco-friendly catalyst for the synthesis of related methoximes from aromatic aldehydes, highlighting the potential for catalytic improvement in oxime synthesis. Optimizing the pH of the reaction medium, typically to a range of 6–7, is also known to enhance the nucleophilic attack of hydroxylamine on the aldehyde's carbonyl group.

Table 1: Influence of Catalysts and Bases on Oxime Synthesis This table is interactive. You can sort and filter the data.

Reactant Catalyst/Base Solvent Key Finding Reference
Aromatic Aldehydes CeCl₃·7H₂O Ethanol Mild, efficient, and environmentally benign method for methoxime synthesis.
Aldehydes/Ketones K₂CO₃ Methanol Convenient and efficient solution-based method. researchgate.net
Benzaldehyde (B42025) KOH Acetonitrile Found to be a highly effective base in a multi-component system. acs.org

Emerging and Green Chemistry Approaches

In response to the growing need for sustainable chemical processes, several emerging synthetic routes have been developed. These methods, including microwave-assisted, electrochemical, and mechanochemical approaches, offer advantages such as reduced reaction times, lower energy consumption, and the elimination of hazardous solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. semanticscholar.org The synthesis of this compound can be dramatically expedited using this technique. Reports indicate that the oximation of aldehydes, including 4-methylbenzaldehyde, can be achieved in excellent yields (typically around 95%) in reaction times as short as 90 seconds. orientjchem.orgsemanticscholar.org

This method typically involves irradiating a mixture of the aldehyde and hydroxylamine hydrochloride in a green solvent like water or a water-ethanol mixture with microwaves (e.g., at 300 W). orientjchem.orgsemanticscholar.org The process eliminates the need for harsh catalysts or organic solvents, aligning with the principles of green chemistry. semanticscholar.org The significant reduction in reaction time compared to conventional heating methods (minutes versus hours) is a key advantage. smolecule.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis This table is interactive. You can sort and filter the data.

Method Typical Reaction Time Typical Yield Solvents Reference
Conventional 1-3 hours ~70% Ethanol/Water

Electrochemical methods offer a novel and sustainable route for synthesizing oximes by avoiding the use of bulk chemical oxidants or reductants. An electrochemical tandem synthesis has been developed to produce oximes, including (E)-4-methylbenzaldehyde oxime, directly from their corresponding alcohols. rsc.org

In a typical procedure, the synthesis is carried out in an undivided cell equipped with a platinum working electrode and an ITO (tin-doped indium oxide) counter electrode. The electrolysis of the starting alcohol (in this case, (4-methylphenyl)methanol) is conducted at a constant current in an aqueous solution containing tin(II) chloride (SnCl₂), hydrochloric acid (HCl), and potassium nitrate (B79036) (KNO₃) as the nitrogen source. rsc.org This process represents a green alternative by utilizing electricity to drive the chemical transformation under mild, room-temperature conditions. rsc.org

Mechanochemistry, which involves conducting reactions in the solid state via mechanical milling, provides a solvent-free alternative for chemical synthesis. mdpi.commdpi.com While often used to carry out subsequent reactions of this compound, the principles demonstrate a green chemistry approach applicable to the compound. mdpi.comtandfonline.comtandfonline.com

In a typical mechanochemical setup, (E)-4-methylbenzaldehyde oxime is combined with other reagents, such as sodium chloride, Oxone (potassium peroxymonosulfate), and a base like sodium carbonate, in a stainless-steel jar containing stainless-steel balls. mdpi.comtandfonline.com The jar is then placed in a mixer mill and vibrated at a high frequency (e.g., 30 Hz) for a specific duration. mdpi.comtandfonline.com This solvent-free technique is noted for its high reaction efficiency, mild conditions, and reduced environmental impact due to the absence of bulk solvents. mdpi.com

Table 3: Example of Mechanochemical Reaction Conditions for this compound This table is interactive. You can sort and filter the data.

Substrate Reagents Milling Time Frequency Yield Reference
(E)-4-methylbenzaldehyde oxime NaCl, Oxone, Na₂CO₃ 30 min 30 Hz 8% (for furoxan) mdpi.com

Reaction Pathways and Chemical Transformations

General Reactivity of the Oxime Functional Group in Advanced Organic Synthesis

Oximes are a versatile class of organic compounds characterized by the RR'C=N−OH functional group. wikipedia.org They serve as valuable and stable building blocks in modern organic synthesis due to their diverse reactivity. researchgate.netnumberanalytics.com The chemistry of oximes is largely dominated by the N-O bond, which can undergo fragmentation under thermal, photochemical, or transition-metal-catalyzed conditions to form reactive iminyl radicals. researchgate.netnsf.gov These intermediates are precursors for the synthesis of a wide range of nitrogen-containing molecules, such as amines, amino alcohols, and N-heterocycles. researchgate.net

A predominant reaction pathway for oximes, particularly aldoximes, involves their oxidation to generate nitrile oxides. lucp.netarkat-usa.org These nitrile oxides are highly reactive 1,3-dipoles that readily participate in cycloaddition reactions with various unsaturated partners (dipolarophiles) like alkenes and alkynes. lucp.nettandfonline.com This [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings, namely isoxazolines and isoxazoles, which are important structural motifs in many biologically active compounds. tandfonline.comcore.ac.uk Furthermore, oximes can act as ligands in catalysis and undergo rearrangements, such as the well-known Beckmann rearrangement, to form amides. wikipedia.orgnih.gov Their stability, coupled with the ability to fine-tune reactivity through substituent effects, makes them ideal substrates for developing complex molecular architectures. researchgate.net

Dimerization Reactions: Synthesis of Furoxan Derivatives

One of the characteristic reactions of aldoximes is their oxidative dimerization to form furoxans (1,2,5-oxadiazole-2-oxides). This transformation proceeds through the in situ generation of a nitrile oxide intermediate, which then undergoes a [3+2] cycloaddition with a second molecule of the nitrile oxide. core.ac.uknih.gov In the absence of other dipolarophiles, this dimerization pathway is often favored. core.ac.uk

A green and efficient method for this dimerization has been developed using solvent-free mechanochemical ball-milling. nih.govresearchgate.net In this process, an aldoxime is milled with an oxidizing agent like Oxone (2KHSO₅·KHSO₄·K₂SO₄) in the presence of sodium chloride and a base. nih.govtaylorandfrancis.com For instance, the dimerization of (E)-4-methylbenzaldehyde oxime was optimized under these conditions, demonstrating the significant influence of the chosen base on the reaction's efficiency. nih.gov While initial trials with certain bases gave low yields, the use of NEt₃ (triethylamine) proved effective. nih.gov The scope of this reaction is broad, accommodating various substituents on the aromatic ring of the benzaldehyde (B42025) oxime, from electron-donating to electron-withdrawing groups, to produce the corresponding furoxans in moderate to high yields. nih.gov

Substrate (Aldoxime)Product (Furoxan)Yield (%)ConditionsReference
(E)-4-methylbenzaldehyde oximeBis(p-tolyl)furoxan92NEt₃, 30 min nih.gov
(E)-benzaldehyde oximeBis(phenyl)furoxan52NEt₃, 30 min nih.gov
(E)-4-methoxybenzaldehyde oximeBis(4-methoxyphenyl)furoxan43Na₂CO₃, 30 min nih.gov
(E)-4-bromobenzaldehyde oximeBis(4-bromophenyl)furoxan78NEt₃, 30 min nih.gov
(E)-4-(methoxycarbonyl)benzaldehyde oximeBis(4-(methoxycarbonyl)phenyl)furoxan62NEt₃, 60 min nih.gov

Cycloaddition Reactions: Isoxazole (B147169) and Isoxazoline (B3343090) Formation

The generation of nitrile oxides from 4-methylbenzaldehyde (B123495) oxime opens a direct pathway to the synthesis of isoxazole and isoxazoline heterocycles through cycloaddition reactions. These reactions are fundamental in medicinal chemistry for creating novel molecular scaffolds. core.ac.uk

[3+2] Cycloaddition with Alkenes and Alkynes under Ball-Milling Conditions

A convenient and environmentally friendly [3+2] cycloaddition has been developed by generating nitrile oxides from aldoximes in situ under mechanochemical ball-milling conditions. tandfonline.comresearchgate.net This method avoids bulk solvents and often proceeds rapidly at room temperature. tandfonline.comtandfonline.com The reaction of (E)-4-methylbenzaldehyde oxime with methyl acrylate (B77674) was used as a model system to optimize the conditions. tandfonline.com It was found that the combination of NaCl, Oxone, and Na₂CO₃ efficiently promotes the cycloaddition, affording the desired 3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylate in high yield while minimizing the competing furoxan dimerization byproduct. tandfonline.com

This protocol demonstrates wide substrate scope, successfully employing various aromatic, heteroaromatic, and aliphatic aldoximes, as well as a range of alkenes and alkynes. tandfonline.comtandfonline.com The efficiency and mild conditions make it a practical route for synthesizing substituted isoxazolines and isoxazoles. tandfonline.com

AldoximeAlkene/AlkyneProductYield (%)Reference
(E)-4-methylbenzaldehyde oximeMethyl acrylateMethyl 3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylate85 tandfonline.com
(E)-4-methylbenzaldehyde oximeAcrylonitrile3-(p-tolyl)-4,5-dihydroisoxazole-5-carbonitrile83 tandfonline.com
(E)-4-methylbenzaldehyde oximePhenylacetylene5-phenyl-3-(p-tolyl)isoxazole78 tandfonline.com
(E)-4-bromobenzaldehyde oximeMethyl acrylateMethyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate80 tandfonline.com
Thiophene-2-carbaldehyde oximeMethyl acrylateMethyl 3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylate70 tandfonline.com

Oxidative Cycloaddition Mediated by Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent), are effective oxidants for converting aldoximes into nitrile oxides under mild conditions. lucp.netarkat-usa.org This method provides an efficient pathway for the one-pot synthesis of isoxazoles and isoxazolines via subsequent 1,3-dipolar cycloaddition. core.ac.ukepa.gov The oxidation of aldoximes with these reagents is a key step, generating the nitrile oxide intermediate that is immediately trapped by an alkene or alkyne present in the reaction mixture. lucp.netcore.ac.uk

The reaction of (E)-4-methylbenzaldehyde oxime has been specifically studied in this context. core.ac.uk For example, its reaction with an enaminone in the presence of Koser's reagent at room temperature resulted in the corresponding 3,4-substituted isoxazole in good yield. core.ac.uk The choice of hypervalent iodine reagent and reaction conditions can influence the outcome, but this approach is generally valued for its efficiency and adherence to green chemistry principles. lucp.netcore.ac.uk Studies have shown that aldoximes with electron-donating groups, such as 4-methylbenzaldehyde oxime, tend to react more readily than those with electron-withdrawing groups. lucp.net

Cross-Coupling Reactions: Formation of Oxime Ethers and Analogues

Cross-coupling reactions represent a powerful tool for C-O bond formation, enabling the synthesis of oxime ethers, which are motifs present in various pharmaceutically relevant molecules. researchgate.net

Palladium-Catalyzed C-O Cross-Coupling

Palladium-catalyzed cross-coupling reactions provide a direct method for the synthesis of oxime ethers from oximes and aryl halides. While much work has focused on ketoximes, methods applicable to aldoximes have also been developed. researchgate.net These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand, such as tBuXPhos, which is effective for the C-O coupling of aldoximes with bromo-substituted coupling partners. researchgate.net

The general transformation involves the coupling of an oxime's hydroxyl group with an activated aryl bromide. This methodology offers a route to complex oxime ethers that might be otherwise difficult to access. researchgate.net The efficiency of these catalytic systems allows the reactions to proceed under relatively mild conditions, providing the desired products in good to excellent yields. researchgate.netmit.edu This approach is part of the broader field of Buchwald-Hartwig amination and etherification reactions, which have become indispensable in modern organic synthesis for constructing C-N and C-O bonds. nih.govmit.edu

Other Transformation Reactions: N-Acyloxyimidoyl Chloride Synthesis

An noteworthy transformation of aldoximes, including this compound, is the synthesis of N-acyloxyimidoyl chlorides. Research has demonstrated that the solvent-free mechanochemical reaction of aldoximes with sodium chloride (NaCl) and Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in the presence of a base like sodium carbonate (Na₂CO₃) can yield these compounds. nih.govresearchgate.net This method is highlighted for its efficiency and environmentally friendly nature, as it avoids the use of bulk toxic organic solvents. researchgate.net

Initially, investigations using (E)-4-methylbenzaldehyde oxime as a model substrate showed that the reaction conditions, particularly the choice of base and the molar ratio of reagents, significantly influence the product distribution and yield. nih.gov For instance, the reaction of (E)-4-methylbenzaldehyde oxime with NaCl, Oxone®, and Na₂CO₃ under ball-milling conditions unexpectedly produced (Z)-4-methyl-N-((4-methylbenzoyl)oxy)benzimidoyl chloride as the major product. mdpi.com This outcome was different from what is typically observed in liquid-phase reactions, underscoring the unique influence of mechanochemistry on reaction pathways. researchgate.net

The proposed mechanism for this transformation involves the initial formation of a hydroximoyl chloride intermediate from the reaction of the aldoxime with NaCl and Oxone®. nih.gov Subsequent reaction of this intermediate under the basic conditions facilitates the formation of the N-acyloxyimidoyl chloride. nih.gov

Detailed studies have optimized the reaction conditions for the synthesis of various N-acyloxyimidoyl chlorides from their corresponding aldoximes. The table below summarizes the synthesis of (Z)-4-methyl-N-((4-methylbenzoyl)oxy)benzimidoyl chloride and other similar compounds under mechanochemical conditions.

Table 1: Synthesis of N-Acyloxyimidoyl Chlorides from Aldoximes via Ball-Milling

Starting Aldoxime Reagents Product Yield Reference
(E)-4-methylbenzaldehyde oxime NaCl, Oxone®, Na₂CO₃ (Z)-4-methyl-N-((4-methylbenzoyl)oxy)benzimidoyl chloride 57% mdpi.com
4-chlorobenzaldehyde (B46862) oxime NaCl, Oxone®, Na₂CO₃ (Z)-4-chloro-N-((4-chlorobenzoyl)oxy)benzimidoyl chloride 35% mdpi.com

This compound as a Strategic Synthon in Complex Molecule Construction

This compound serves as a valuable strategic synthon in the construction of more complex molecular architectures. Its utility stems from the reactivity of the oxime functional group, which can be transformed into various other functionalities, most notably nitrile oxides. These in-situ generated nitrile oxides are highly reactive 1,3-dipoles that readily participate in cycloaddition reactions, providing a powerful tool for the synthesis of heterocyclic compounds. nih.govlucp.net

The oxidation of aldoximes, such as this compound, with hypervalent iodine(III) reagents like diacetoxyiodobenzene (B1259982) (DIB) or iodosylarene (PhIO) is a common method to generate nitrile oxide intermediates. lucp.net These intermediates can then be trapped by various dipolarophiles in [3+2] cycloaddition reactions to afford five-membered heterocyclic rings like isoxazolines and isoxazoles. lucp.net The electronic nature of the substituents on the benzaldehyde oxime can influence the reactivity, with electron-donating groups like the methyl group in this compound generally enhancing the reaction rate compared to electron-withdrawing groups. lucp.net

An example of its application is in the synthesis of heterobicyclic scaffolds. An oxidative [3+2] cycloaddition reaction between an aldoxime and a heterocyclic alkene, mediated by a mild oxidant, can produce complex fused isooxazoline moieties. lucp.net

Furthermore, the oxime group can be a precursor for the synthesis of chiral imidazolines, which are important scaffolds in bioactive compounds and as ligands in asymmetric catalysis. chinesechemsoc.org While not a direct cycloaddition, the transformation of the oxime functionality is a key step in multistep synthetic sequences. For instance, nitriles, which can be derived from oximes, undergo catalytic asymmetric addition and hydroamidination with allylamines to produce enantioenriched 2-substituted imidazolines. chinesechemsoc.org

The strategic use of this compound as a synthon is summarized in the table below, highlighting its role in the synthesis of various complex molecules.

Table 2: this compound as a Synthon in Complex Molecule Synthesis

Target Molecule/Scaffold Key Transformation Reagents/Conditions Intermediate Reference
Furoxans Dimerization of nitrile oxide NaCl, Oxone®, Base (e.g., Na₂CO₃), Ball-milling Nitrile oxide nih.gov
N-acetoxy amides Oxidation Diacetoxyiodobenzene (DIB), Acetonitrile, 60°C Nitrile oxide lucp.net
Fused Isooxazolines Oxidative [3+2] cycloaddition Hypervalent iodine(III) reagent, Heterocyclic alkene Nitrile oxide lucp.net

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Frameworks

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 4-Methylbenzaldehyde (B123495) oxime by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum of 4-Methylbenzaldehyde oxime displays characteristic signals that correspond to the different types of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), a singlet appears for the methyl group (-CH₃) protons around δ 2.36 ppm. rsc.org The aromatic protons on the benzene (B151609) ring appear as doublets in the region of δ 7.19-7.47 ppm. rsc.org A distinct singlet for the oxime proton (-CH=NOH) is observed further downfield, typically around δ 8.13 ppm. rsc.org Another key feature is the signal for the hydroxyl proton (-OH) of the oxime group, which can be observed around δ 11.10 ppm in a solvent like DMSO-d₆ and is exchangeable with D₂O. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For (E)-4-methylbenzaldehyde oxime in CDCl₃, characteristic peaks are observed at approximately δ 21.6 (for the methyl carbon), and within the δ 127-140 range for the aromatic carbons. rsc.org The carbon of the oxime group (C=NOH) resonates at around δ 151 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Type Chemical Shift (δ) in CDCl₃ (ppm) Chemical Shift (δ) in DMSO-d₆ (ppm) Multiplicity Reference
-CH₃ 2.36 2.32 Singlet rsc.orgrsc.org
Aromatic-H 7.19 (d, J = 7.8 Hz) 7.21 (d, J = 8.0 Hz) Doublet rsc.orgrsc.org
Aromatic-H 7.47 (d, J = 7.8 Hz) 7.48 (d, J = 8.0 Hz) Doublet rsc.orgrsc.org
-CH=N- 8.13 8.09 Singlet rsc.orgrsc.org
-NOH Not observed 11.10 Singlet rsc.org

Table 2: ¹³C NMR Spectroscopic Data for (E)-4-Methylbenzaldehyde Oxime in CDCl₃

Carbon Type Chemical Shift (δ) (ppm) Reference
-CH₃ 21.6 rsc.org
Aromatic-C 127 rsc.org
Aromatic-C 129 rsc.org
Aromatic-C 131 rsc.org
Aromatic-C (quaternary) 140 rsc.org
-C=NOH 151 rsc.org

Infrared (IR) Spectroscopy for Probing Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum exhibits several characteristic absorption bands. A broad band in the region of 3289 cm⁻¹ is indicative of the O-H stretching vibration of the oxime group. rsc.org The C=N stretching vibration of the oxime is typically observed around 1519 cm⁻¹. niscpr.res.in Other significant peaks include those for C-H stretching of the aromatic ring and the methyl group, which appear around 2922 cm⁻¹, and various bands in the fingerprint region corresponding to C-C stretching within the aromatic ring and other bending vibrations. rsc.org

Table 3: Key IR Absorption Bands for (E)-4-Methylbenzaldehyde Oxime

Vibrational Mode Frequency (cm⁻¹) Reference
O-H stretch 3289 rsc.org
C-H stretch (sp³) 2922 rsc.org
C=N stretch 1448 rsc.org
C-N stretch 1300 rsc.org
N-O stretch 960 rsc.org
C-H bend (aromatic) 816 rsc.org

Mass Spectrometry for Precise Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, the molecular formula is C₈H₉NO, corresponding to a molecular weight of approximately 135.16 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the mass spectrum of this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 135. vulcanchem.com Key fragment ions are observed at m/z 117, which corresponds to the loss of the hydroxyl group, and at m/z 90. nih.gov

Integration of Chromatographic Techniques for Complex Mixture Deconvolution

Chromatographic techniques are often coupled with mass spectrometry to separate components of a mixture before their individual detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS allows for its separation from other substances and provides a mass spectrum for confirmation. The identity of the compound can be confirmed by both its retention time in the gas chromatograph and its mass spectrum, which can be compared to spectral libraries. nih.govnist.gov The GC-MS profile of this compound shows characteristic fragments, including the molecular ion at m/z 135 and a prominent fragment at m/z 117. nih.govvulcanchem.com

For the analysis of highly complex mixtures, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offers superior separation power and sensitivity. This advanced technique has been utilized in the characterization of volatile compounds in complex matrices, such as oolong tea. nih.gov In such studies, this compound has been identified as one of the many volatile components, demonstrating the capability of GCxGC-TOF-MS to resolve and identify trace compounds in intricate samples. nih.gov

Crystallographic and Solid State Structural Investigations

Single-Crystal X-ray Diffraction for Defining Three-Dimensional Architecture

While a specific single-crystal X-ray diffraction study for the parent 4-Methylbenzaldehyde (B123495) oxime is not detailed in the available literature, extensive studies on its derivatives provide a strong basis for understanding its solid-state architecture. For instance, the closely related compound, 2-hydroxy-4-methylbenzaldehyde (B1293496) oxime, crystallizes in the monoclinic space group P21/n. nist.gov Another derivative, 1-(4-{[(E)-4-Methylbenzylidene]amino}phenyl)ethanone oxime, is reported to crystallize in the monoclinic system with the space group P2/c. rsc.org Furthermore, a more complex product synthesized from (E)-4-methylbenzaldehyde oxime crystallizes in the monoclinic P21/c space group. researchgate.net Based on these findings, it is highly probable that 4-Methylbenzaldehyde oxime also crystallizes in a common monoclinic space group.

The analysis of these related structures consistently shows that the oxime unit and the phenyl ring are nearly coplanar, with only small dihedral angles between the planes. iucr.org This planarity facilitates efficient crystal packing and specific intermolecular interactions.

Table 1: Representative Crystallographic Data for this compound Derivatives

CompoundCrystal SystemSpace GroupReference
2-Hydroxy-4-methylbenzaldehyde oximeMonoclinicP21/n nist.gov
1-(4-{[(E)-4-Methylbenzylidene]amino}phenyl)ethanone oximeMonoclinicP2/c rsc.org
3-phenyl-1-((3-(p-tolyl)-4,5-dihydroisoxazol-5 yl)methyl)quinoxalin-2(1H)-oneMonoclinicP21/c researchgate.net

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and Crystal Packing

The crystal packing of this compound and its derivatives is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a primary role. The hydroxyl group (-OH) of the oxime moiety is a potent hydrogen bond donor, while the nitrogen atom is a hydrogen bond acceptor.

In the crystal structure of related compounds like 2-hydroxy-4-methylbenzaldehyde oxime, intermolecular O—H(oxime)···O(hydroxyl) hydrogen bonds are observed, which lead to the formation of centrosymmetric R²₂(14) dimers. uol.deiucr.org In other derivatives, such as 1-(4-{[(E)-4-methylbenzylidene]amino}phenyl)ethanone oxime, intermolecular O—H···N hydrogen bonds link the molecules into infinite one-dimensional chains. rsc.org

Conformational Isomerism in the Solid State (e.g., E/Z Stereochemistry)

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond (C=N). researchgate.netscbt.com The (E) isomer, from the German entgegen meaning "opposite," has the hydroxyl group and the aromatic ring on opposite sides of the double bond. acs.org Conversely, the (Z) isomer, from the German zusammen meaning "together," has these groups on the same side.

Crystallographic studies of derivatives almost invariably find the molecules existing as a single, specific isomer in the solid state. For example, studies on 2-hydroxy-4-methylbenzaldehyde oxime and 1-(4-{[(E)-4-methylbenzylidene]amino}phenyl)ethanone oxime both report the presence of the (E) configuration. nist.govrsc.orgacs.org The synthesis of (Z)-4-methylbenzaldehyde oxime has also been reported, indicating that both isomers are accessible. nih.gov The specific isomer obtained can be influenced by the synthetic route and reaction conditions. The preference for one isomer over the other in the crystal lattice is determined by which one allows for more stable and efficient packing through optimized intermolecular interactions.

Hirshfeld Surface and Fingerprint Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.org The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, corresponding to strong interactions like hydrogen bonds. researchgate.net

H···H contacts: 50.1%

C···H/H···C contacts: 27.1%

O···H/H···O contacts: 8.6%

N···H/H···N contacts: 6.3% researchgate.net

These results show that the majority of the surface is involved in relatively weak H···H contacts, which is typical for organic molecules. stenutz.eu The significant contributions from O···H and C···H contacts quantitatively confirm the importance of hydrogen bonding and C-H···π interactions in the crystal packing. researchgate.netiucr.org This analytical method provides a detailed picture of the energetic landscape of the crystal, complementing the structural information obtained from X-ray diffraction. researchgate.netstenutz.eu

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic characteristics of 4-Methylbenzaldehyde (B123495) oxime.

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in 4-Methylbenzaldehyde oxime, a process known as geometry optimization. The B3LYP functional combined with a basis set such as 6-31+G(d,p) or 6-31G(d) is a common level of theory for this purpose. uomphysics.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, in related substituted benzaldehyde (B42025) oximes, the C=N bond length is typically calculated to be around 1.28–1.32 Å.

The optimized geometry represents a minimum on the potential energy surface of the molecule. By calculating the energy at various geometries, an energy landscape can be mapped, which is crucial for understanding the molecule's stability and conformational preferences. A study involving a derivative synthesized from (E)-4-methylbenzaldehyde oxime performed geometry optimization using the B3LYP/6-31+G(d,p) basis set, finding that the calculated bond lengths and angles were in close agreement with experimental X-ray diffraction data. uomphysics.net

Table 1: Predicted Geometrical Parameters for Oxime Structures from DFT Calculations
ParameterTypical Calculated ValueReference Compound Type
C=N Bond Length1.28 - 1.32 ÅSubstituted Benzaldehyde Oxime
C=O Bond Length~1.21 ÅSubstituted Benzaldehyde
C-Br Bond Length~1.89 ÅSubstituted Benzaldehyde

Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For substituted benzaldehydes and their derivatives, the HOMO-LUMO gap is often evaluated to predict sites of electrophilic and nucleophilic attack. DFT calculations for analogous compounds, like 2,6-dimethoxy-4-methylbenzaldehyde (B1593637) oxime, suggest a HOMO-LUMO gap of approximately 5–6 eV. Studies on compounds formed from 4-methylbenzaldehyde have also utilized FMO analysis to understand charge transfer within the molecule. researchgate.netrsc.org

Table 2: Representative Frontier Molecular Orbital Data
OrbitalEnergy (eV)Significance
HOMO-Electron-donating capability
LUMO-Electron-accepting capability
HOMO-LUMO Gap (ΔE)~5-6 eVIndicator of chemical reactivity and stability

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule, allowing for the prediction of its reactive behavior. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions. researchgate.net

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. rsc.org Blue areas represent positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. uomphysics.netrsc.org Green and yellow areas denote regions of neutral potential. For this compound, the oxygen and nitrogen atoms of the oxime group are expected to be electron-rich (red or yellow), making them sites for hydrogen bonding and electrophilic interactions. uomphysics.netuni-muenchen.de The hydrogen atoms, particularly the one on the oxime's hydroxyl group, would show a positive potential (blue). uomphysics.net MEP analysis is a valuable tool for understanding intermolecular interactions and predicting sites for chemical reactions.

Computational methods are also employed to predict the nonlinear optical (NLO) properties of molecules. The first static hyperpolarizability (β) is a key parameter that quantifies a molecule's NLO response. researchgate.net Molecules with large β values are of interest for applications in optoelectronics.

Calculations of β for molecules structurally related to this compound have been performed using DFT at the B3LYP/6-311++G(d,p) level of theory. researchgate.net These studies often compare the calculated hyperpolarizability to that of urea (B33335), a standard reference material for NLO properties. A significantly larger β value than urea suggests that the compound could be a promising candidate for NLO materials. researchgate.net The charge transfer characteristics, often inferred from HOMO-LUMO analysis, play a crucial role in determining the magnitude of the first static hyperpolarizability. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating the detailed step-by-step pathways of chemical reactions involving this compound and its parent aldehyde. DFT calculations can map the entire reaction coordinate, identifying transition states, intermediates, and the associated energy barriers.

A notable example is the computational study of the Aldol-Tishchenko reaction of sulfinimines with various aldehydes, including 4-methylbenzaldehyde. acs.org These studies used DFT to investigate the factors controlling the stereoselectivity of the reaction. The calculations focused on the irreversible and selectivity-determining intramolecular hydride transfer step. By analyzing the energies of different chair-like transition states, researchers could explain why a specific stereoisomer (the 1,3-anti product) is preferentially formed. acs.org Such computational investigations provide insights that are often difficult to obtain through experimental means alone, offering a detailed understanding of reaction mechanisms at the molecular level. anu.edu.aucore.ac.uk

Stereoisomerism and Tautomerism Studies

Computational chemistry is also used to study the different spatial arrangements (stereoisomers) and structural isomers (tautomers) of this compound. The C=N double bond in the oxime group gives rise to stereoisomerism, specifically E/Z isomerism. The (E)-isomer is frequently mentioned in the context of synthesis and reactions. ontosight.aiuj.ac.za Computational geometry optimization can determine the relative stabilities of the (E) and (Z) isomers by comparing their calculated ground-state energies.

Furthermore, computational models can explore potential tautomeric forms of the molecule. For oximes, the primary tautomerism is the nitroso-oxime equilibrium, although for aromatic aldoximes, the oxime form is overwhelmingly favored. Theoretical calculations can quantify the energy difference between these tautomers, confirming the stability of the oxime form. In more complex reaction mechanisms, such as the excited-state keto-enol tautomerization seen in some benzaldehyde derivatives, computational modeling can trace the reaction pathway and energy requirements for such transformations. anu.edu.au DFT calculations have been pivotal in determining the preferred stereochemical outcomes in reactions where 4-methylbenzaldehyde is a reactant, matching computational predictions with crystallographic data. acs.org

Ligand-Macromolecule Interaction Modeling for Binding Modes

Research into the interaction of this compound and its derivatives with biological macromolecules has revealed potential binding to a range of proteins and enzymes. Molecular docking studies, a primary method in this field, predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding energy score.

For instance, derivatives of this compound have been investigated for their antifungal activity through molecular docking simulations with the enzyme succinate (B1194679) dehydrogenase. researchgate.net This enzyme is a key component of the mitochondrial respiratory chain in fungi. The modeling studies help to understand the structure-activity relationships that govern the inhibitory potential of these compounds. researchgate.net

In a similar vein, metal complexes incorporating this compound have been the subject of molecular docking studies to explore their antibacterial mechanisms. researchgate.netsathyabama.ac.in These studies have modeled the interaction of the complexes with target proteins in bacteria such as E. coli, correlating the computational findings with in vitro antibacterial activity. researchgate.netsathyabama.ac.in The oxime moiety, as part of a larger complex, often plays a crucial role in coordinating with the metal ion and interacting with the active site of the target protein. researchgate.net

Furthermore, the broader class of oximes has been evaluated for its ability to interact with other significant biological targets. Docking studies have been performed to understand the binding of various oxime derivatives to cholinesterases, such as butyrylcholinesterase (BChE), which are important in the context of treating organophosphate poisoning. researchgate.net These computational analyses have successfully identified productive interactions within the enzyme's active site. researchgate.net Other studies have explored the interaction of oxime compounds with DNA and other proteins, indicating the diverse potential of this chemical class to bind to various biological macromolecules. tandfonline.com

The binding affinity and mode are dictated by a variety of non-covalent interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The 4-methyl group of the benzaldehyde ring can participate in hydrophobic interactions, while the oxime group (-C=N-OH) is a key site for hydrogen bonding.

Below are tables summarizing findings from computational studies on this compound derivatives and related compounds, illustrating the types of interactions observed.

Table 1: Molecular Docking Parameters for an Antifungal Pyrazole Derivative of this compound

Parameter Value Reference
Target Macromolecule Succinate Dehydrogenase researchgate.net
Computational Method Molecular Docking researchgate.net
Key Interacting Residues Not specified in abstract researchgate.net
Types of Interactions Not specified in abstract researchgate.net

This table is based on studies of a derivative and not the parent compound itself.

Table 2: Interaction Data for Related Oxime Compounds with Various Macromolecules

Ligand Type Target Macromolecule Binding Energy (kcal/mol) Key Interacting Residues Reference
Thienostilbene Oximes Butyrylcholinesterase (BChE) Not specified in abstract Not specified in abstract researchgate.net
Imino-oxo-thiazolidine Oxime Bacillus pasteurii Urease -101.35 Not specified in abstract researchgate.net
Salicyaldoxime Compounds Not specified Not specified Not specified researchgate.net

This table illustrates the binding potential of the broader oxime class to various enzymes.

These computational models are crucial for rational drug design, allowing for the in silico screening of compounds and the optimization of lead structures to enhance their binding affinity and specificity for a particular biological target. While detailed interaction models specifically for the parent this compound are not extensively published, the studies on its derivatives provide a strong foundation for understanding its potential as a ligand.

Advanced Applications in Chemical Science

Role as an Intermediate in Fine Chemical Synthesis

4-Methylbenzaldehyde (B123495) oxime is a versatile intermediate in organic synthesis, primarily utilized in the production of fine chemicals, including pharmaceuticals and agrochemicals. ontosight.airesearchgate.net Its oxime functional group (-CH=N-OH) is reactive and can be transformed into various other functional groups, making it a valuable precursor for more complex molecules. ontosight.ai

One of the most significant applications of aldoximes like 4-methylbenzaldehyde oxime is their conversion into nitriles (compounds containing a -C≡N group). Nitriles are important intermediates for creating fine chemicals such as dyes, medicines, and agricultural chemicals. asianpubs.org The dehydration of this compound yields p-tolunitrile (B1678323) (4-methylbenzonitrile). This transformation can be achieved using various reagents and conditions. For instance, one method involves using anhydrous ferrous sulphate in dimethylformamide (DMF) under reflux, which catalyzes both the formation of the oxime from the aldehyde and its subsequent dehydration to the nitrile in a one-pot synthesis, achieving high yields. asianpubs.org

Furthermore, this compound serves as a starting material for the synthesis of heterocyclic compounds like isoxazoles. biolmolchem.com Through a [3+2] cycloaddition reaction, the oxime can be converted in situ to a nitrile oxide, which then reacts with an alkene or alkyne. core.ac.uktandfonline.com For example, reacting this compound with propagyl alcohol in the presence of sodium hypochlorite (B82951) leads to the formation of (3-para-tolyl-isoxazol-5-yl)methanol. biolmolchem.com These isoxazole (B147169) derivatives are investigated for their potential biological activities. biolmolchem.com

The compound is also a precursor for creating amides. Research has shown that in the presence of tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), nitriles can be hydrated to amides. In a controlled reaction, 4-methylbenzonitrile, which can be derived from this compound, is converted to 4-methylbenzamide (B193301) in high yield. rsc.org Derivatives of this compound are also explored for their potential as insecticidal, miticidal, nematicidal, and antimicrobial agents. researchgate.net Oxime esters derived from it have been synthesized and evaluated for their biological activities, highlighting its role as a key building block in the development of new bioactive molecules. researchgate.netjcsp.org.pk

Table 1: Selected Synthetic Applications of this compound

Starting Material Reagents and Conditions Product Yield Application of Product Source
4-Methylbenzaldehyde Hydroxylamine (B1172632) hydrochloride, Ferrous sulphate, DMF, Reflux p-Tolunitrile 95% Intermediate for fine chemicals asianpubs.org
(E)-4-Methylbenzaldehyde oxime Propagyl alcohol, Sodium hypochlorite, Pyridine (3-para-Tolyl-isoxazol-5-yl)methanol 95.7% Biologically active isoxazole derivative biolmolchem.com
(E)-4-Methylbenzaldehyde oxime Methyl acrylate (B77674), NaCl, Oxone, Na₂CO₃, Ball-milling Methyl 3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylate 85% Isoxazoline (B3343090) derivative tandfonline.com
4-Methylbenzonitrile (derived from the oxime) Tetrabutylammonium hydroxide (TBAH), EtOH, Reflux 4-Methylbenzamide 92% Amide synthesis rsc.org

Contributions to Environmental Remediation and Degradation Technologies

While the broader class of oxime compounds has been investigated for roles in bioremediation, specific data on the direct application of this compound in environmental remediation and degradation technologies is not prominent in the reviewed literature. The primary connection of oximes to bioremediation lies in their use as reactivators for acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds, which are common pesticides and nerve agents. scielo.brnih.gov This process is a form of medical treatment and detoxification rather than environmental cleanup of pollutants from soil or water. scielo.braimspress.com

The potential environmental fate of aldoximes can be partially understood through studies on their degradation. The photodegradation of various oxime derivatives has been studied, revealing that they can undergo transformations when exposed to UV light. researchgate.netresearchgate.net For example, the direct irradiation of aryl aldoximes can lead to a photochemical Beckmann rearrangement to form amides. researchgate.netresearchgate.net Studies on other oximes have shown that photodegradation can involve the cleavage of the N–O bond, leading to various rearranged products. researchgate.net The stability and degradation pathways are influenced by the specific chemical structure and the environmental conditions. However, specific studies detailing the photodegradation of this compound as a formal environmental remediation technology were not identified.

Analytical Standards and Reference Materials

This compound is utilized in analytical chemistry as a reference material and an analytical standard. sigmaaldrich.com Its availability in a purified form allows it to be used for the calibration of analytical instruments and for the validation of analytical methods.

A specific application of this compound is in the field of spectrophotometry for the quantitative determination of metal ions. It has been successfully employed as a reagent for the spectrophotometric determination of palladium(II). asianpubs.org In this method, this compound reacts with palladium(II) to form a yellow-colored complex. This complex can be quantitatively extracted into an organic solvent, n-butanol, at a specific pH. The amount of palladium can then be determined by measuring the absorbance of the colored solution with a spectrophotometer at a specific wavelength. asianpubs.org The method was found to be effective for determining palladium content in materials like silver alloys and palladium catalysts. asianpubs.org

Table 2: Analytical Application of this compound for Palladium(II) Determination

Analyte Reagent Technique Wavelength (λmax) Optimal pH Application Source
Palladium(II) This compound Spectrophotometry 415 nm 5.8 - 6.2 Determination of Pd(II) in silver alloy and catalysts asianpubs.org

Detection and Characterization in Complex Natural Extracts (e.g., Food Chemistry)

A notable example is its detection in oolong tea. A comparative study of the volatile compounds in different types of oolong tea identified this compound as one of the characteristic volatile compounds in Tieguanyin (TGYT) oolong tea. researchgate.net Using analytical techniques such as headspace solid-phase microextraction combined with gas chromatography-mass spectrometry (HS-SPME-GC-MS), researchers were able to distinguish TGYT from other oolong teas based on its unique volatile fingerprint, which included higher relative concentrations of this compound among other compounds. researchgate.net

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Catalytic Systems for Oxime Transformations

The transformation of oximes, including 4-methylbenzaldehyde (B123495) oxime, is a cornerstone of synthetic chemistry, and the development of more efficient and environmentally friendly catalytic systems remains a key research objective.

Recent efforts have focused on the use of various catalysts to improve reaction yields and conditions. For instance, nano Fe3O4 has been demonstrated as an effective catalyst for the tandem oxidative conversion of alcohols to oximes. tandfonline.com In a specific application, 4-chlorobenzyl alcohol was converted to 4-chlorobenzaldehyde (B46862) oxime using hydroxylamine (B1172632) hydrochloride in the presence of Fe3O4 nanoparticles and tert-butyl hydroperoxide (TBHP) as an oxidant. tandfonline.com Another approach involves the use of cerium(III) chloride heptahydrate (CeCl3·7H2O) as a green and efficient catalyst for synthesizing methoximes from aromatic aldehydes. royalsocietypublishing.org

Furthermore, copper(I) iodide (CuI) has been employed in catalytic systems for the condensation of oxime acetates with α,β-unsaturated aldehydes to produce pyridines. orgsyn.org Researchers have developed two effective systems for this transformation: one utilizing catalytic amounts of both CuI and pyrrolidinium (B1226570) perchlorate, and another using catalytic CuI with a superstoichiometric amount of diisopropylamine. orgsyn.org The synthesis of isoxazoles from 4-methylbenzaldehyde oxime has also been achieved through a cyclization reaction using sodium hypochlorite (B82951). biolmolchem.com

The exploration of solvent-free "grindstone" chemistry, using catalysts like Bi2O3, presents another promising avenue for the green synthesis of oximes. nih.gov These catalytic advancements are crucial for creating more sustainable and efficient chemical processes.

Exploration of Supramolecular Assembly and Material Design

The unique structural features of this compound lend themselves to the construction of complex supramolecular architectures and the design of novel materials. The oxime group, with its ability to form hydrogen bonds and coordinate with metal ions, is a key player in these applications. researchgate.net

Research has shown that phenolic oximes can be modified to create ligands capable of binding metal salts, a concept with potential applications in metal extraction. core.ac.uk For example, modified oximes have demonstrated unexpected efficiency in loading CuCl2 and ZnCl2. core.ac.uk The study of the resulting complexes, often through techniques like X-ray crystallography, reveals the intricate binding modes. core.ac.uk

The self-assembly of metal-containing one-dimensional structures is another area of active investigation. researchgate.net Furthermore, the reactivity of the coordinated oxime group, which can undergo various electrophilic or nucleophilic additions often promoted by metal ions, opens up possibilities for creating new materials with tailored properties. researchgate.net The use of oxime derivatives in the formulation of polymers and resins can also enhance properties like stability and reactivity, which is vital for developing durable materials. chemimpex.com

Advancements in In Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions provides invaluable insights into reaction mechanisms and kinetics, enabling optimization and control. Advancements in in situ spectroscopic techniques are being increasingly applied to the study of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in a flow chemistry setup, has emerged as a powerful tool for real-time analysis. beilstein-journals.org This technique allows for the detection of short-lived intermediates and the observation of multi-step reactions, which is crucial for elucidating complex reaction pathways. beilstein-journals.org For example, real-time NMR has been used to study aniline-catalyzed carbohydrate oxime formation, providing rate constants and demonstrating the efficiency of the catalysis. researchgate.net

Fluorescence spectroscopy is another valuable method for monitoring oxime ligation reactions. nih.gov Kinetic analysis can be performed by observing changes in fluorescence intensity over time, as demonstrated in studies involving the reaction of aldehydes with alkoxyamines in the presence of catalysts. nih.gov The development of fluorescence light-up probes that undergo rapid oxime formation has enabled the real-time measurement of processes like DNA base excision. nih.gov These advanced analytical methods are paving the way for a more detailed and dynamic understanding of chemical transformations involving this compound.

Machine Learning and AI-Driven Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical research, accelerating the discovery and design of new compounds with desired properties. These computational approaches are being applied to the study and prediction of the activities of oxime derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling, a computational method that relates the chemical structure of a molecule to its biological activity, is a prime example. AI techniques, such as support vector machines (SVM) and random forests, are used to build robust QSAR models. These models can predict the toxicity and other biological activities of compounds, aiding in the pre-clinical safety evaluation of drug candidates. For instance, QSAR models have been developed to predict the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) by aminopyrimidine-5-carbaldehyde oxime derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic methods for preparing 4-methylbenzaldehyde oxime?

  • Methodology : this compound is synthesized via oximation of 4-methylbenzaldehyde using hydroxylamine hydrochloride (NH2_2OH·HCl) and oxalic acid as a catalyst. A typical procedure involves refluxing equimolar amounts of 4-methylbenzaldehyde and NH2_2OH·HCl in ethanol/water (1:1) at 60°C for 60 minutes, yielding 94% product. Excess NH2_2OH·HCl ensures complete conversion .
  • Key Parameters : Reaction time (60 min), temperature (60°C), and stoichiometric excess of NH2_2OH·HCl. Purification is achieved via recrystallization from ethanol.

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodology :

  • 1^1H NMR (CDCl3_3): δ 8.15 (s, 1H, oxime proton), 7.50 (d, J=8.0J=8.0 Hz, 2H, aromatic), 7.21 (d, J=8.0J=8.0 Hz, 2H, aromatic), 2.39 (s, 3H, CH3_3) .
  • 13^{13}C NMR (CDCl3_3): δ 150.2 (CH, oxime), 140.3 (C), 129.5 (CH), 129.2 (C), 126.9 (CH), 21.5 (CH3_3) .
    • Validation : Compare spectral data with literature or computational predictions to confirm purity and structure.

Q. What are the stability and storage recommendations for this compound?

  • Guidelines : Store at room temperature in a tightly sealed container to prevent moisture absorption and oxidative degradation. Avoid exposure to light and incompatible reagents (e.g., strong acids/bases) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in radical-mediated cross-coupling reactions?

  • Mechanism : In N-heterocyclic carbene (NHC)-catalyzed reactions, this compound undergoes radical-mediated ring-opening acylation with aldehydes. The Breslow intermediate (formed from NHC and aldehyde) facilitates single-electron transfer (SET) with the oxime, generating ketyl and iminyl radicals. These radicals recombine to form ketonitrile products .
  • Experimental Validation : Radical scavengers (e.g., TEMPO) inhibit product formation, confirming radical intermediates .

Q. How can researchers address contradictions in reported reaction yields for oxime derivatives?

  • Analysis : Discrepancies may arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading) or incomplete purification. For example, E-factor calculations for oxime syntheses often lack standardized reporting, leading to inconsistent environmental impact assessments .
  • Resolution : Replicate reactions under controlled conditions (e.g., dichloromethane solvent, 20 mol% NHC catalyst) and validate yields via HPLC or GC-MS .

Q. What strategies improve the purity of this compound derivatives in multi-step syntheses?

  • Optimization : Use excess NH2_2OH·HCl (1.2–1.5 equivalents) during oximation to minimize unreacted aldehyde. Chromatographic purification (silica gel, ethyl acetate/hexane) removes byproducts like hydrazones or unreacted precursors .

Q. How do computational models predict the hydrogen-bonding interactions of this compound in solution?

  • Methodology : Density functional theory (DFT) calculations reveal that oxime protons form hydrogen bonds with polar solvents (e.g., DMSO), stabilizing intermediates in reactions. For acetone oxime models, water expulsion barriers influence intermediate stability .
  • Application : Use Gaussian or ORCA software to simulate reaction pathways and compare with experimental NMR/IR data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Precautions :

  • Eye/Skin Protection : Wear gloves and goggles; flush eyes with water for 15 minutes upon contact .
  • Ventilation : Use fume hoods to avoid inhalation. LC50 values for similar oximes (e.g., phosgene oxime) suggest strict exposure limits (<0.17 mg/m³ for 10-minute exposure) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.